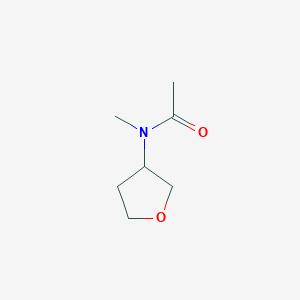

N-methyl-N-(oxolan-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

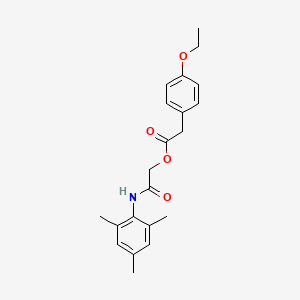

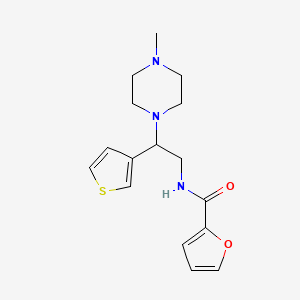

The synthesis of N-methyl-N-(oxolan-3-yl)acetamide involves the reaction of an appropriate amine (such as methylamine) with oxolan-3-one (tetrahydrofuran-3-one) in the presence of an acid catalyst. The resulting product is the desired acetamide derivative .

Molecular Structure Analysis

The molecular structure of N-methyl-N-(oxolan-3-yl)acetamide consists of a tetrahydrofuran ring (oxolan-3-yl) attached to an acetamide group. The nitrogen atom in the acetamide moiety is methylated .

Chemical Reactions Analysis

- Ring-Opening Reactions : The tetrahydrofuran ring may open under specific conditions, leading to different products .

Physical And Chemical Properties Analysis

Scientific Research Applications

N-Methylation of Peptides: A New Perspective in Medicinal Chemistry

- Summary of the Application : N-methylation of peptides has been explored as a method to improve the pharmacokinetic properties of peptides, which are often limited by their poor stability and lack of oral availability . Inspired by the pharmacokinetic profile of cyclosporine, a natural, multiply N-methylated cyclic peptide, multiple N-methylation has been proposed as a way to improve key pharmacokinetic characteristics .

- Methods of Application/Experimental Procedures : The synthesis of N-methylated amino acids in solution has been simplified, employing mild conditions that can be tolerated by the diverse protecting groups required when working with naturally occurring amino acids . N-methylated peptides are synthesized on a solid support, facilitating the N-methyl scanning of bioactive peptides .

- Results/Outcomes : Multiple N-methylation can drastically improve the metabolic stability and intestinal permeability of peptides. For example, a tri-N-methylated Veber-Hirschmann peptide analog demonstrated 10% oral bioavailability .

Safety And Hazards

properties

IUPAC Name |

N-methyl-N-(oxolan-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)8(2)7-3-4-10-5-7/h7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXKVRHIBKFDJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCOC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(oxolan-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)

![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)

![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)